molecular formula C20H24N2O2 B1683566 Viquidil CAS No. 84-55-9

Viquidil

Número de catálogo B1683566
Número CAS: 84-55-9
Peso molecular: 324.4 g/mol
Clave InChI: DKRSEIPLAZTSFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Viquidil, also known as Quinotoxine, is an isomer of Quinidine . It is a cerebral vasodilator agent, meaning it helps to widen the blood vessels in the brain, thereby improving blood flow . Viquidil also shows antithrombotic activity , which means it can prevent blood clots from forming. It is used for the treatment of disturbances of cerebral blood flow and metabolism .


Synthesis Analysis

Viquidil is an isomer of quinine and occurs naturally in small quantities in cinchona barks . It can be formed by heating quinine with glycerol at 180° . There have been several methods developed for the synthesis of Viquidil, including partial synthesis and total synthesis .


Molecular Structure Analysis

The molecular formula of Viquidil is C20H24N2O2 . Its molecular weight is 324.42 . The IUPAC Standard InChI of Viquidil is InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15 (14)4-7-20 (23)17-9-11-22-19-6-5-16 (24-2)12-18 (17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m1/s1 .


Physical And Chemical Properties Analysis

Viquidil has a molecular weight of 324.42 and a formula of C20H24N2O2 . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 76.0±3.0 kJ/mol and a flash point of 252.0±27.3 °C .

Aplicaciones Científicas De Investigación

Cerebral Vasodilation

Viquidil is known for its role as a cerebral vasodilator . It works by widening blood vessels in the brain, which can help improve blood flow and oxygen delivery to brain tissues . This property is particularly beneficial in treating conditions like cerebral ischemia , where restricted blood flow can lead to stroke or other brain injuries.

Antithrombotic Activity

Research suggests that Viquidil may possess antithrombotic activity . This means it could help prevent the formation of blood clots, which are a major risk factor for strokes and heart attacks . Its potential in this area could make it a valuable compound in the development of new anticoagulant medications.

Quinidine Derivative Research

As an isomer of quinidine, Viquidil offers a unique perspective in the study of antiarrhythmic drugs . By analyzing its structure and effects, researchers can gain insights into the mechanisms of action of quinidine and related compounds, potentially leading to the development of improved treatments for cardiac arrhythmias.

Papaverine Derivative Studies

Viquidil is also a derivative of papaverine, a smooth muscle relaxant . This connection opens up research possibilities in the field of gastrointestinal treatments, as papaverine is often used to alleviate spasms in the digestive tract. Viquidil’s effects on smooth muscle could lead to new therapeutic applications.

Molecular Structure Analysis

The molecular structure of Viquidil, featuring a quinoline core , is of interest in various fields of chemical research . Understanding the key features and functionalities within its structure can inform the synthesis of novel compounds with similar or enhanced properties.

Synthesis and Decomposition Reactions

While specific information on the synthesis or decomposition reactions of Viquidil is limited, its potential as a starting material or intermediate in chemical reactions is an area ripe for exploration . Researchers can investigate its reactivity to develop new synthetic pathways for complex molecules.

Solubility Studies

Viquidil’s solubility in DMSO (Dimethyl Sulfoxide) suggests it could be used in pharmacological research, particularly in drug formulation and delivery studies . Solubility plays a crucial role in the bioavailability of a drug, and Viquidil’s properties could help in designing more effective drug delivery systems.

Ontological Categorization

Viquidil’s classification in the ontological category of quinolines provides a framework for its study in relation to other compounds within this category . This can lead to a better understanding of its pharmacodynamics and pharmacokinetics, as well as its interactions with biological systems.

Mecanismo De Acción

Target of Action

Viquidil, also known as Quinotoxine, is primarily a cerebral vasodilator agent . Its primary targets are the smooth muscles in the blood vessels of the brain . The role of these targets is to control the diameter of the blood vessels, thereby regulating blood flow and pressure within the brain.

Mode of Action

Viquidil interacts with its targets by causing relaxation of the smooth muscle in the blood vessels. This leads to dilation of the vessels, which in turn reduces systemic vascular resistance . As a result, there is an increase in blood flow within the brain .

Biochemical Pathways

It is known that the compound has antithrombotic activity This suggests that it may affect pathways related to blood clotting and platelet aggregation

Pharmacokinetics

It is known that both the salt and free forms of viquidil exhibit comparable biological activity at equivalent molar concentrations . The salt form, Viquidil hydrochloride, is noted for its enhanced water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The primary molecular effect of Viquidil’s action is the dilation of cerebral blood vessels, leading to increased blood flow in the brain . This can have several cellular effects, including improved oxygen and nutrient delivery to brain cells. Additionally, Viquidil’s antithrombotic activity can help prevent the formation of blood clots in the brain’s microvasculature .

Action Environment

It is generally understood that factors such as temperature, ph, and the presence of other substances can influence the action and stability of many drugs

Safety and Hazards

When handling Viquidil, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers

One relevant paper is "Increase in Cerebral Blood Flow in the Rabbit by Viquidil" . This study found that Viquidil significantly increases cerebral blood flow in rabbits by about 50%, lasting at least one hour after administration . This supports the use of Viquidil as a cerebral vasodilator agent .

Propiedades

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRSEIPLAZTSFD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016739
Record name Viquidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viquidil

CAS RN

84-55-9
Record name Viquidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viquidil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viquidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Viquidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIQUIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Viquidil
Reactant of Route 2
Viquidil
Reactant of Route 3
Viquidil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Viquidil
Reactant of Route 5
Viquidil
Reactant of Route 6
Reactant of Route 6
Viquidil

Q & A

Q1: What is the primary mechanism of action for Viquidil?

A1: Viquidil, chemically known as 1-(6-Methoxy-4-quinolyl)-3-(3-vinyl-4-piperidyl)-1-propanone, acts as a vasodilator, specifically targeting cerebral blood vessels. While the exact mechanism is not fully elucidated in the provided research, it's clear that Viquidil administration leads to increased cerebral blood flow (CBF) in rabbits. [, , ] This effect is likely mediated through relaxation of smooth muscle cells within the walls of cerebral arteries. []

Q2: What is the magnitude and duration of the observed increase in cerebral blood flow (CBF) after Viquidil administration in animal models?

A2: Studies using the 85Krypton clearance technique in rabbits demonstrate that intravenous Viquidil at a dose of 5 mg/kg body weight leads to an approximately 50% increase in CBF. [, , ] This effect persists for at least one hour post-administration. [, , ]

Q3: Does the presence of hypercapnia influence Viquidil's effect on CBF?

A3: Interestingly, research suggests that hypercapnia (elevated CO2 levels) enhances the cerebrovascular effects of Viquidil. [] This means the drug produces a more pronounced increase in CBF under hypercapnic conditions compared to normocapnic conditions. []

Q4: Beyond vasodilation, does Viquidil exhibit any other pharmacological activities?

A4: Yes, in addition to its vasodilatory properties, Viquidil demonstrates potent antithrombotic activity. [] Studies in hamster cheek pouch models reveal that Viquidil effectively inhibits thrombus formation in the microvasculature. []

Q5: How does Viquidil's antithrombotic potency compare to other known agents?

A5: Research indicates that Viquidil is more potent than papaverine, another compound known for its vasodilatory and antithrombotic properties. [] Importantly, Viquidil appears to achieve this higher potency without the toxic side effects observed with papaverine at higher doses. []

Q6: Are there any studies investigating the impact of Viquidil on platelet function?

A6: While the provided abstracts don't offer detailed results, one study investigates the effects of Viquidil on platelet aggregation. [] This suggests that the drug's antithrombotic action might be partly mediated through modulation of platelet activity.

Q7: What is known about the metabolic fate of Viquidil in animal models?

A7: Research utilizing radiolabeled (14C) Viquidil has provided insights into the drug's absorption, distribution, biotransformation, and excretion in animal models. [, , ] Specific details on metabolic pathways and excretion profiles require consultation of the full research articles.

Q8: Are there specific analytical techniques employed for the detection and quantification of Viquidil?

A8: While not extensively detailed, the use of radiolabeled (14C) Viquidil in metabolism studies [, , ] implies the application of radiometric detection techniques for quantifying the drug and its metabolites in biological samples.

Q9: Has Viquidil been investigated for the treatment of specific neurological conditions?

A9: While the mechanism suggests potential, the provided abstracts only mention studies exploring its effects on cerebral blood flow and thrombosis. Further research is needed to ascertain its efficacy in treating specific neurological conditions.

Q10: Are there any studies on the potential toxicity of Viquidil?

A10: While one study mentions Viquidil having fewer toxic side effects than papaverine [], comprehensive toxicity profiles would require further investigation and are not detailed within the provided abstracts.

Q11: What is the current status of Viquidil in terms of clinical development and availability?

A11: The provided research primarily focuses on preclinical investigations. While some abstracts mention clinical trials [, ], further information on the current development stage and availability of Viquidil as a therapeutic agent would necessitate consulting updated sources and drug databases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.